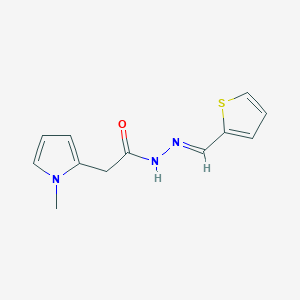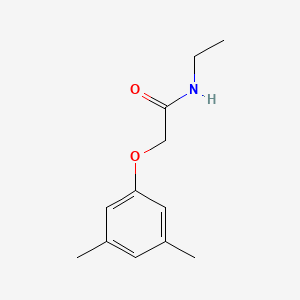
5-(4-heptylcyclohexyl)-2-pyridinecarboxylic acid
説明
5-(4-heptylcyclohexyl)-2-pyridinecarboxylic acid, also known as JNJ-38431055, is a chemical compound that has drawn the attention of scientific researchers due to its potential therapeutic properties.
作用機序
5-(4-heptylcyclohexyl)-2-pyridinecarboxylic acid acts as a selective antagonist of the transient receptor potential vanilloid 1 (TRPV1) receptor, which is involved in the transmission of pain signals. By blocking the TRPV1 receptor, this compound reduces the sensitivity of pain receptors, resulting in a decrease in pain perception.
Biochemical and Physiological Effects
This compound has been shown to reduce inflammation and pain in animal models of rheumatoid arthritis and neuropathic pain. It has also been found to have a low potential for toxicity and adverse effects, making it a promising candidate for further development as a therapeutic agent.
実験室実験の利点と制限
One advantage of 5-(4-heptylcyclohexyl)-2-pyridinecarboxylic acid is its high selectivity for the TRPV1 receptor, which reduces the risk of off-target effects. However, its limited solubility in water can pose a challenge for in vitro experiments. Additionally, further studies are needed to determine the optimal dosage and administration route for therapeutic use.
将来の方向性
For research on 5-(4-heptylcyclohexyl)-2-pyridinecarboxylic acid include exploring its potential as a treatment for other inflammatory and pain-related diseases, such as osteoarthritis and fibromyalgia. Additionally, studies on the pharmacokinetics and pharmacodynamics of this compound can help optimize its therapeutic potential. The development of analogs with improved solubility and bioavailability can also enhance its clinical utility.
Conclusion
In conclusion, this compound is a promising compound with potential therapeutic properties for the treatment of chronic pain and inflammation-related diseases. Its selective antagonist activity on the TRPV1 receptor makes it a promising candidate for further development as a therapeutic agent. Further research is needed to optimize its therapeutic potential and explore its potential for other diseases.
科学的研究の応用
5-(4-heptylcyclohexyl)-2-pyridinecarboxylic acid has been the subject of several scientific studies due to its potential therapeutic properties. It has been found to have anti-inflammatory and analgesic effects, making it a promising candidate for the treatment of chronic pain and inflammation-related diseases such as rheumatoid arthritis.
特性
IUPAC Name |
5-(4-heptylcyclohexyl)pyridine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29NO2/c1-2-3-4-5-6-7-15-8-10-16(11-9-15)17-12-13-18(19(21)22)20-14-17/h12-16H,2-11H2,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHAMQVIIUBEEJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC1CCC(CC1)C2=CN=C(C=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-(4-fluorophenyl)acrylamide](/img/structure/B3881206.png)
![N-butyl-N-(8-methyl-8-azabicyclo[3.2.1]oct-2-en-3-yl)-3-phenylacrylamide ethanedioate dihydrate](/img/structure/B3881213.png)
![2-(4-methoxyphenyl)-N'-[1-(5-methyl-2-furyl)ethylidene]acetohydrazide](/img/structure/B3881222.png)

![N-[3-(dimethylamino)propyl]-2-methoxybenzamide](/img/structure/B3881234.png)
![(1-benzofuran-2-ylmethyl)methyl[(3-methylpyridin-4-yl)methyl]amine](/img/structure/B3881240.png)

![N-[1-(hydrazinocarbonyl)-2-(3-nitrophenyl)vinyl]-3,4,5-trimethoxybenzamide](/img/structure/B3881254.png)
![4-nitro-2-{5-phenyl-4-[4-(phenylthio)phenyl]-1H-imidazol-2-yl}phenol](/img/structure/B3881262.png)


methanol](/img/structure/B3881277.png)
![N-[(2-amino-5-bromophenyl)(2-chlorophenyl)methyl]glycine](/img/structure/B3881280.png)
![N-1-adamantyl-3-[(2-chlorobenzoyl)hydrazono]butanamide](/img/structure/B3881284.png)
